4-Propyl-2-oxazolidinone

Description

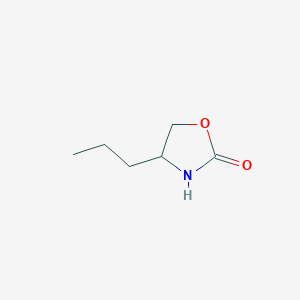

Structure

2D Structure

3D Structure

Properties

CAS No. |

16112-61-1 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

4-propyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |

InChI Key |

AZXNSLLITCXHBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1COC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propyl 2 Oxazolidinone and Its Derivatives

Conventional Synthetic Routes to the 4-Propyl-2-oxazolidinone Core

Conventional methods for constructing the this compound scaffold typically involve the formation of the heterocyclic ring from acyclic precursors. These routes are often straightforward and utilize readily available reagents.

Cyclization Approaches Utilizing Carbonylating Reagents

A common and direct method for the synthesis of 2-oxazolidinones is the cyclization of β-amino alcohols with a carbonylating agent. nih.govrsc.org For the synthesis of this compound, the precursor is 1-aminopentan-2-ol (B1266407). The reaction involves the treatment of this amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diethyl carbonate. nih.govorgsyn.org These reagents introduce the carbonyl group that forms the C2 position of the oxazolidinone ring.

The general mechanism involves the initial reaction of the amino group with the carbonylating agent, followed by an intramolecular nucleophilic attack of the hydroxyl group to close the five-membered ring. The use of a base is often required to neutralize the acidic byproducts generated during the reaction.

| Precursor | Carbonylating Agent | Conditions | Product |

| 1-Aminopentan-2-ol | Diethyl Carbonate | K₂CO₃, heat | This compound |

| (S)-Phenylalanol | Diethyl Carbonate | K₂CO₃, 135°C | (S)-4-(Phenylmethyl)-2-oxazolidinone orgsyn.org |

This method is versatile but often employs toxic reagents like phosgene, necessitating careful handling and the use of safer alternatives like triphosgene or carbonyldiimidazole.

Ring-Closing Reactions from Propyl-Substituted Precursors

Alternative conventional routes involve the formation of the oxazolidinone ring from precursors that already contain the propyl substituent and the necessary nitrogen and oxygen functionalities in an acyclic form. One such approach is the intramolecular cyclization of N-protected amino alcohols. For instance, an N-Boc protected 1-aminopentan-2-ol can be cyclized under specific conditions to yield the corresponding oxazolidinone.

Another strategy involves the cyclization of carbamates derived from the corresponding amino alcohol. These methods provide a reliable way to form the oxazolidinone core, and the reaction conditions can often be tuned to optimize the yield.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant importance, particularly for applications where stereochemistry is crucial. Asymmetric synthesis can be achieved through chiral pool strategies or by employing catalytic asymmetric methods.

Chiral Pool Strategies from Proline or Valinol Derivatives

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. L-Norvaline, an amino acid with a propyl side chain, is an ideal precursor for the synthesis of (S)-4-propyl-2-oxazolidinone. The synthesis begins with the reduction of the carboxylic acid functionality of L-norvaline to a primary alcohol, yielding (S)-1-amino-2-hydroxypentane. This chiral amino alcohol can then be cyclized with a carbonylating agent, as described in the conventional synthesis, to afford the enantiopure (S)-4-propyl-2-oxazolidinone. A similar strategy has been successfully employed for the synthesis of (S)-4-(phenylmethyl)-2-oxazolidinone from (S)-phenylalanine. orgsyn.org

| Chiral Precursor | Key Transformation Steps | Product |

| L-Norvaline | 1. Reduction of carboxylic acid2. Cyclization with a carbonylating agent | (S)-4-Propyl-2-oxazolidinone |

| (S)-Phenylalanine | 1. Reduction with Boron trifluoride etherate and Borane-dimethyl sulfide (B99878) complex2. Cyclization with Diethyl Carbonate | (S)-4-(Phenylmethyl)-2-oxazolidinone orgsyn.org |

While proline itself does not directly lead to this compound, its derivatives can be used to synthesize other propyl-substituted chiral molecules, highlighting the utility of the chiral pool in accessing diverse stereochemically defined structures. mdpi.com

Catalytic Asymmetric Methods for Oxazolidinone Formation

Catalytic asymmetric methods offer an efficient alternative to chiral pool synthesis, where a small amount of a chiral catalyst is used to induce enantioselectivity in the formation of the product.

A powerful catalytic asymmetric method for the synthesis of 4-substituted-2-oxazolidinones is the enantioselective hydrogenation of the corresponding 4-substituted-2-oxazolones. nih.govrsc.org This approach involves the preparation of 4-propyl-2-oxazolone, which is an unsaturated heterocyclic precursor. The key step is the asymmetric hydrogenation of the double bond within the oxazolone (B7731731) ring, which creates the chiral center at the C4 position.

This reaction is typically catalyzed by transition metal complexes containing chiral ligands. Ruthenium(II)-NHC (N-heterocyclic carbene) catalysts have been shown to be highly effective for this transformation, providing excellent enantioselectivities (up to 96% ee) and high yields (up to 99%) for a variety of 4-substituted oxazolones. nih.govrsc.org

| Substrate | Catalyst System | Conditions | Product | Enantiomeric Excess (ee) |

| 4-Propyl-2-oxazolone | [Ru(2-methylallyl)₂(COD)] / (R,R)-SINpEt·HBF₄ / NaOtBu | H₂ (50 bar), cyclohexane, rt | (R)-4-Propyl-2-oxazolidinone | High (expected) |

| 4-Phenyl-2-oxazolone | [Ru(2-methylallyl)₂(COD)] / (R,R)-SINpEt·HBF₄ / NaOtBu | H₂ (50 bar), cyclohexane, rt | (R)-4-Phenyl-2-oxazolidinone | 94% rsc.org |

| 4-Isopropyl-2-oxazolone | [Ru(2-methylallyl)₂(COD)] / (R,R)-SINpEt·HBF₄ / NaOtBu | H₂ (50 bar), cyclohexane, rt | (R)-4-Isopropyl-2-oxazolidinone | 96% rsc.org |

This methodology is advantageous as it allows for the late-stage introduction of the stereocenter and is applicable to a broad range of substrates, making it a versatile tool for the synthesis of various chiral 2-oxazolidinones. nih.gov

Sharpless Asymmetric Dihydroxylation Precursors

The synthesis of enantiomerically pure this compound can be achieved through a multi-step process that often begins with a prochiral alkene. The Sharpless asymmetric dihydroxylation (AD) is a pivotal reaction in this sequence, establishing the required stereocenter early in the process. wikipedia.orgnih.gov This powerful oxidation reaction converts alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.org

The logical starting material for synthesizing the 4-propyl derivative is 1-pentene (B89616). Subjecting 1-pentene to Sharpless AD conditions yields chiral (R)- or (S)-1,2-pentanediol, depending on the chiral ligand used. wikipedia.orgencyclopedia.pub The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand. Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), are typically used to deliver the desired enantiomer of the diol. wikipedia.orgorganic-chemistry.org A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), regenerates the osmium tetroxide catalyst, allowing it to be used in small, non-toxic amounts. wikipedia.org

The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis cleaves this intermediate to release the chiral 1,2-diol. wikipedia.org

Once the chiral 1,2-pentanediol (B41858) is obtained, it serves as a key precursor. The diol is then converted into a β-amino alcohol (e.g., (R)-1-amino-2-pentanol). This transformation can be accomplished through a sequence of reactions, such as selective tosylation of the primary alcohol, followed by nucleophilic substitution with an azide (B81097) source (like sodium azide), and subsequent reduction of the azide to the primary amine.

The final step is the cyclization of the resulting chiral β-amino alcohol to form the this compound ring. This is typically achieved by reacting the amino alcohol with a carbonylating agent such as phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole (CDI)), or a dialkyl carbonate (like diethyl carbonate).

| Reagent | Key Components | Typical Product Enantiomer from Terminal Alkenes |

|---|---|---|

| AD-mix-α | K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, (DHQ)₂PHAL | (R)-diol |

| AD-mix-β | K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL | (S)-diol |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to reduce environmental impact. This includes the use of biocatalysis, alternative energy sources like microwaves, and the reduction or elimination of volatile organic solvents. rsc.orgresearchgate.net

Enzyme-Catalyzed Synthetic Pathways

Enzymatic catalysis offers a highly selective and environmentally benign route to chiral compounds like this compound. Lipases, in particular, have been utilized in the synthesis of oxazolidinone derivatives. These enzymes can catalyze the resolution of racemic intermediates or direct asymmetric synthesis. For instance, a lipase (B570770) can be used for the kinetic resolution of a racemic mixture of esters that are precursors to the final oxazolidinone structure. One brilliant example is the synthesis of an intermediate for the cholesterol-lowering drug Ezetimibe, where Candida rugosa lipase (CRL) was used for the kinetic resolution of diastereoisomeric acetates. mdpi.com

Another green biocatalytic approach involves the domino Knoevenagel condensation/1,4-addition/O-cyclization/tautomerization sequence, which has been used to produce other heterocyclic compounds and demonstrates the potential of enzymes to facilitate complex transformations in a single pot. researchgate.net While not directly applied to this compound, these methodologies showcase the feasibility of using enzymes like lipases for constructing heterocyclic scaffolds under mild, aqueous conditions, aligning with green chemistry goals. researchgate.netnih.gov

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net The synthesis of 4-substituted-2-oxazolidinones, including the 4-propyl variant, can be efficiently achieved by the microwave-assisted cyclization of the corresponding β-amino alcohol precursor (e.g., 1-amino-2-pentanol) with diethyl carbonate in the presence of a base like potassium carbonate. nih.gov This method significantly reduces the long reaction times associated with traditional heating methods. nih.govresearchgate.net

Solvent-free synthesis represents another cornerstone of green chemistry, minimizing the use of hazardous and volatile organic compounds. rsc.orgnih.gov One of the most atom-economical and green methods for synthesizing the 2-oxazolidinone (B127357) core is the cycloaddition of carbon dioxide (CO₂) with aziridines. rsc.orgresearchgate.netnih.gov This approach utilizes CO₂, an abundant and non-toxic C1 source, as a replacement for toxic reagents like phosgene. rsc.orgrsc.org The reaction can be catalyzed by various systems, including ionic liquids, under solvent-free conditions. For example, treating a 2-propyl-substituted aziridine (B145994) with CO₂ under pressure in the presence of a suitable catalyst would directly yield this compound. nih.govrsc.org These solvent-free methods are highly desirable as they simplify product purification and reduce chemical waste. rsc.org

| Methodology | Key Principles | Typical Conditions | Advantages |

|---|---|---|---|

| Enzyme-Catalyzed | Use of biocatalysts, mild conditions | Aqueous buffer, room temperature | High selectivity, biodegradability of catalyst, reduced waste |

| Microwave-Assisted | Alternative energy source | Amino alcohol, diethyl carbonate, K₂CO₃, 125-135 °C | Drastically reduced reaction times, improved yields nih.gov |

| Solvent-Free | Elimination of volatile organic solvents | Aziridine, CO₂ (1-8 MPa), catalyst, 90-100 °C | High atom economy, reduced pollution, easier purification rsc.orgnih.gov |

Derivatization Strategies of the this compound Skeleton

Once synthesized, the this compound scaffold serves as a valuable chiral auxiliary. Its structure can be further modified, primarily at the nitrogen atom, to facilitate its role in directing stereoselective transformations.

N-Acylation Reactions for Chiral Auxiliary Precursors

The utility of this compound as a chiral auxiliary, in the vein of the famous Evans auxiliaries, begins with its N-acylation. This reaction attaches a desired acyl group to the nitrogen atom, creating an N-acyl imide that can be used in a variety of asymmetric C-C bond-forming reactions. williams.edu

Several methods exist for N-acylation:

Strong Base and Acyl Halides: The traditional method involves deprotonating the oxazolidinone nitrogen with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by quenching the resulting lithium amide with an acyl chloride or anhydride. williams.edu

Milder, Catalytic Methods: To avoid harsh conditions, milder procedures have been developed. One common method uses triethylamine (B128534) (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the acylation at room temperature. williams.edubohrium.com This approach is simpler and avoids cryogenic temperatures. williams.edu

Acid Fluorides: Another mild method employs acid fluorides with bases like triethylamine or diisopropylethylamine (iPr₂NEt). Acid fluorides are reactive enough to acylate the oxazolidinone under gentle conditions, affording the N-acylated products in high yields. acs.org

Oxidative NHC Catalysis: A more recent, greener approach uses N-heterocyclic carbene (NHC) catalysis to couple aldehydes directly to the oxazolidinone nitrogen under aerobic conditions. chemistryviews.org This method uses readily available aldehydes as the acyl source, avoiding the need to prepare more reactive acyl halides or anhydrides. chemistryviews.org

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Strong Base | n-BuLi, Acyl Chloride | -78 °C to rt | Classic, highly effective but requires cryogenic setup. williams.edu |

| DMAP Catalysis | Acyl Anhydride, Et₃N, DMAP (cat.) | Room Temperature | Mild, operationally simple. williams.edubohrium.com |

| Acid Fluorides | Acid Fluoride, iPr₂NEt or Et₃N | Room Temperature | High yields under mild conditions. acs.org |

| Oxidative NHC Catalysis | Aldehyde, NHC precursor, Base, Air | Room Temperature | Sustainable; uses aldehydes directly. chemistryviews.org |

Substitutions and Modifications at Ring Positions

While N-acylation is the most common derivatization, the oxazolidinone ring itself can be modified, or precursors can be chosen to install substituents at other positions. The synthesis of 4,5-disubstituted oxazolidinones is an important strategy for creating more complex chiral scaffolds. acs.orgnih.gov This is typically achieved by starting with precursors that already contain the desired substitution patterns. For instance, an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement can provide access to a wide range of 4,5-disubstituted oxazolidinones. nih.gov

For a pre-formed N-acylated this compound, the most significant subsequent modification is the diastereoselective alkylation at the α-carbon of the N-acyl group. nih.gov The chiral auxiliary's 4-propyl group sterically shields one face of the enolate formed upon deprotonation, directing an incoming electrophile to the opposite face. This allows for the stereocontrolled formation of a new chiral center. For example, zirconium enolates of N-(arylacetyl)oxazolidinones have been used for the α-tertiary alkylation, directly installing an all-carbon quaternary center. nih.gov

Direct substitution on the C5 position of the this compound ring is less common but can be envisioned through ring-opening and closing sequences. For example, N-acyl-2-oxazolidinones can be ring-opened by reagents like lithium iodide, and the resulting intermediate could potentially be trapped and re-cyclized after modification, though this often leads to different heterocyclic systems like 2-oxazolines. nih.gov The synthesis of 5-functionalized oxazolidinones is more commonly achieved by starting with functionalized aziridines, which undergo stereospecific transformation to the corresponding oxazolidinone with retention of configuration. bioorg.org

4 Propyl 2 Oxazolidinone As a Chiral Auxiliary in Stereoselective Synthesis

Principles of Asymmetric Induction by 4-Propyl-2-oxazolidinone Auxiliaries

The efficacy of this compound as a chiral auxiliary stems from its ability to create a sterically defined environment around a reactive center, thereby guiding the approach of incoming reagents to one face of a prochiral molecule. This control is achieved through a combination of conformational rigidity and the steric influence of the 4-propyl substituent.

Conformation Analysis and Stereochemical Control Models

The predictable stereochemical outcomes observed with oxazolidinone auxiliaries are often rationalized using established models, such as the Evans model for aldol (B89426) reactions. wikipedia.orgusda.gov These models are predicated on the formation of a rigid, chelated transition state. For instance, in reactions involving N-acylated oxazolidinones, deprotonation with a suitable base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide generates a (Z)-enolate. wikipedia.orgwilliams.edupitt.edu This enolate is believed to adopt a planar and rigid conformation due to chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring.

The conformation of the N-acyl group relative to the oxazolidinone ring is critical for stereochemical control. X-ray crystallographic studies and NMR analysis have shown that the carbonyl group of the acyl chain typically orients itself anti-periplanar to the C4 substituent to minimize steric interactions. This preferred conformation places the 4-propyl group in a position to effectively shield one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, leading to a high degree of diastereoselectivity. pitt.eduresearchgate.net

Influence of the 4-Propyl Substituent on Diastereoselectivity

The nature of the substituent at the 4-position of the oxazolidinone ring plays a crucial role in determining the level of diastereoselectivity. sci-hub.se While various alkyl and aryl groups have been employed, the 4-propyl group provides a moderate level of steric bulk. In many applications, bulkier substituents like isopropyl, tert-butyl, or benzyl (B1604629) groups at the C4 position can lead to even higher diastereomeric ratios by creating a more pronounced steric bias. ub.edu For example, moving from an isopropyl to a tert-butyl group at the C4 position has been shown to significantly increase the diastereomeric ratio in certain reactions. ub.edu

However, the 4-propyl substituent offers a balance between steric control and reactivity, making it a valuable option in various synthetic contexts. The effectiveness of the steric hindrance provided by the 4-propyl group is sufficient to achieve high levels of diastereoselectivity in a range of carbon-carbon bond-forming reactions.

Diastereoselective Carbon-Carbon Bond Forming Reactions

This compound has proven to be a reliable chiral auxiliary in a variety of stereoselective carbon-carbon bond-forming reactions, which are fundamental transformations in the synthesis of complex organic molecules.

Asymmetric Alkylation Reactions

The asymmetric alkylation of enolates derived from N-acyl-4-propyl-2-oxazolidinones is a well-established and highly diastereoselective process. wikipedia.orgcaltech.edu The reaction typically involves the deprotonation of the N-acylated oxazolidinone with a strong base at low temperatures to form the corresponding (Z)-enolate. pitt.edu Subsequent reaction with an alkyl halide or other electrophile proceeds with high facial selectivity, dictated by the steric hindrance of the 4-propyl group. wikipedia.orgpitt.edu

The general protocol for these reactions often involves the use of bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazane (B44280) (NaHMDS) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at -78 °C. pitt.edu The resulting enolate is then treated with the electrophile. The diastereoselectivity of these alkylations is often excellent, frequently exceeding 95:5 diastereomeric ratios. caltech.edu After the alkylation, the chiral auxiliary can be cleaved under mild conditions to afford the desired chiral carboxylic acid, alcohol, or aldehyde without racemization. williams.edu

Table 1: Asymmetric Alkylation of N-Propionyl-4-propyl-2-oxazolidinone Derivatives

| Electrophile (RX) | Base | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Benzyl bromide | LDA | >95:5 | sci-hub.se |

| Allyl iodide | NaN(TMS)₂ | 98:2 | williams.edu |

| Methyl iodide | LiHMDS | >99:1 | caltech.edu |

This table is illustrative and based on typical results reported for similar oxazolidinone auxiliaries.

Stereoselective Aldol Additions

Oxazolidinone auxiliaries, including those with a 4-propyl substituent, are widely used to control the stereochemistry of aldol reactions. wikipedia.orgmsu.educhempedia.info The N-acyl oxazolidinone is converted to its (Z)-enolate, typically a boron enolate formed using reagents like dibutylboron triflate and a tertiary amine base. wikipedia.orgusda.gov This boron enolate then reacts with an aldehyde in a highly diastereoselective manner.

The stereochemical outcome of the aldol addition is reliably predicted by the Zimmerman-Traxler transition state model, which involves a six-membered, chair-like transition state. usda.gov The bulky group at the 4-position of the oxazolidinone orients itself equatorially to minimize steric strain, thereby directing the facial selectivity of both the enolate and the incoming aldehyde. This approach allows for the simultaneous creation of two new stereocenters with a high degree of control. wikipedia.org The resulting syn-aldol adduct is typically the major product.

Table 2: Diastereoselective Aldol Reactions of N-Acyl-4-propyl-2-oxazolidinone Derivatives

| Aldehyde | Enolate | Diastereoselectivity (syn:anti) | Reference |

|---|---|---|---|

| Isobutyraldehyde | Boron enolate | >99:1 | wikipedia.org |

| Benzaldehyde | Boron enolate | 98:2 | msu.edu |

| Acetaldehyde | Lithium enolate | 95:5 | chempedia.info |

This table is illustrative and based on typical results reported for similar oxazolidinone auxiliaries.

Diels-Alder and Other Cycloaddition Reactions

The use of 4-substituted oxazolidinones as chiral auxiliaries extends to cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgnih.gov In these reactions, the oxazolidinone is attached to the dienophile, typically an α,β-unsaturated carbonyl system. The chiral auxiliary then directs the approach of the diene to one face of the dienophile.

The stereoselectivity is often rationalized by a model where the dienophile adopts a conformation that minimizes steric interactions between the oxazolidinone's 4-substituent and the reacting system. acs.orgresearchgate.net Lewis acid catalysis is frequently employed to enhance the reactivity and selectivity of the cycloaddition. nii.ac.jp The resulting cycloadducts are formed with a high degree of endo/exo and facial selectivity. Other cycloadditions, such as [3+2] cycloadditions, have also been successfully controlled using oxazolidinone auxiliaries. collectionscanada.gc.caunl.pt

Table 3: Asymmetric Diels-Alder Reactions with Dienophiles Bearing a this compound Auxiliary

| Diene | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Cyclopentadiene | N-Acryloyl-4-propyl-2-oxazolidinone | TiCl₄ | >90% | rsc.orgnih.gov |

| Isoprene | N-Crotonoyl-4-propyl-2-oxazolidinone | Et₂AlCl | >95% | nih.gov |

| 1,3-Butadiene | N-Acryloyl-4-propyl-2-oxazolidinone | Yb(OTf)₃ | >90% | nii.ac.jp |

This table is illustrative and based on typical results reported for similar oxazolidinone auxiliaries.

Conjugate Addition Transformations

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. The use of this compound as a chiral auxiliary attached to an α,β-unsaturated carbonyl system allows for highly diastereoselective 1,4-additions of nucleophiles.

The N-enoyl derivatives of this compound serve as effective Michael acceptors. The stereochemical outcome of the conjugate addition is largely dictated by the conformation of the N-enoyl-oxazolidinone, which is influenced by the steric bulk of the 4-propyl group. This substituent effectively shields one face of the molecule, compelling the incoming nucleophile to attack from the less hindered face.

Research has demonstrated the successful conjugate addition of various nucleophiles, including organocuprates, thiols, and enamines, to N-enoyl-4-propyl-2-oxazolidinones. researchgate.netnih.gov For instance, the addition of organocuprate reagents to N-enoyl oxazolidinones often proceeds with high diastereoselectivity, providing access to β-substituted carboxylic acid derivatives after cleavage of the auxiliary. researchgate.netresearchgate.net The diastereoselectivity of these reactions can be influenced by the specific copper reagent and the presence of additives like Lewis acids. researchgate.net

A notable application of this methodology is in the synthesis of β-amino acids. The conjugate addition of nitrogen nucleophiles to α,β-unsaturated systems bearing the this compound auxiliary has been shown to be a viable route to these important compounds. arkat-usa.org For example, the addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates has been reported to yield conjugate addition products with good diastereoselectivities, which can then be converted to β-amino acids. arkat-usa.org

The following table summarizes representative examples of conjugate addition reactions using oxazolidinone auxiliaries, highlighting the high levels of stereocontrol achievable.

Table 1: Diastereoselective Conjugate Addition Reactions

| Nucleophile | Electrophile (N-enoyl-oxazolidinone) | Conditions | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Lithium (R)-N-phenyl-N-(α-methylbenzyl)amide | α,β-Unsaturated 4-methoxyphenyl (B3050149) esters | - | >99:1 dr | researchgate.net |

| Nitromethane | α,β-Unsaturated oxazolidinone (R)-85 | TMG, - | 99% de | mdpi.com |

Diastereoselective Carbon-Heteroatom Bond Forming Reactions

Beyond carbon-carbon bond formation, this compound is also instrumental in directing the stereoselective formation of carbon-heteroatom bonds. This is particularly valuable for the synthesis of chiral molecules containing functionalities such as halogens, hydroxyl groups, and amines.

Asymmetric Halogenation Processes

The enolates derived from N-acyl-4-propyl-2-oxazolidinones can be trapped by electrophilic halogenating agents to afford α-halogenated products with high diastereoselectivity. orgsyn.org The stereochemical outcome is again controlled by the steric influence of the 4-propyl group, which directs the approach of the electrophile.

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), have been successfully employed in the diastereoselective fluorination of chiral oxazolidinone derivatives. juniperpublishers.com The reaction of the lithium enolate of an α,β-unsaturated chiral oxazolidinone with NFSI can produce a single diastereomer in good yield. juniperpublishers.com The high diastereoselectivity is attributed to the steric bulk of the fluorinating agent, which enhances the facial bias imposed by the chiral auxiliary. juniperpublishers.com

Stereoselective Hydroxylation and Amination Reactions

The introduction of hydroxyl and amino groups at the α-position of a carbonyl compound with stereocontrol is a significant challenge in organic synthesis. The use of this compound provides an effective solution.

Asymmetric hydroxylation of the enolates of N-acyl-4-propyl-2-oxazolidinones can be achieved using electrophilic oxygen sources. orgsyn.org This provides a direct route to enantiomerically enriched α-hydroxy carboxylic acids after auxiliary removal. The excellent diastereoselectivities observed are a result of the enolate's rigid, chelated transition state, which dictates the trajectory of the incoming electrophile. cyu.fr

Similarly, stereoselective amination can be accomplished through the reaction of the enolate with an electrophilic nitrogen source. For instance, asymmetric azide (B81097) transfer processes have been developed using N-acyl oxazolidinone enolates, leading to the formation of α-azido products that can be subsequently reduced to α-amino acids. orgsyn.org This methodology has been applied to the synthesis of various amino acid derivatives. renyi.hu

Table 2: Asymmetric Carbon-Heteroatom Bond Forming Reactions

| Reaction | Substrate | Reagent | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Fluorination | α,β-Unsaturated chiral oxazolidinone | NFSI, LiHMDS | Single diastereomer | juniperpublishers.com |

| Hydroxylation | N-Acyl oxazolidinone enolates | Molecular Oxygen | High de | orgsyn.orgcyu.fr |

Auxiliary Removal and Recycling Methodologies

A crucial aspect of chiral auxiliary-based synthesis is the efficient removal of the auxiliary from the product and, ideally, its recovery for reuse. Various protocols have been developed for the cleavage of the this compound auxiliary, ensuring the release of the desired chiral product without racemization.

Cleavage Protocols for Product Release

The N-acyl bond of the derivatized oxazolidinone is susceptible to cleavage under a variety of conditions, allowing for the isolation of different product types.

Hydrolytic Cleavage: Treatment with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) is a common method for hydrolyzing the N-acyl group to the corresponding carboxylic acid. mdpi.comwilliams.eduacs.org The hydroperoxide anion is a key nucleophile in this process, selectively attacking the exocyclic imide carbonyl. williams.edu

Reductive Cleavage: The use of reducing agents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to furnish the corresponding primary alcohol. scirp.org This method is particularly useful when the desired product is a chiral alcohol.

Transesterification: Reaction with alkoxides, such as sodium methoxide (B1231860) or benzyl alkoxide, results in the formation of esters. scirp.org This provides a direct route to chiral esters from the N-acyl oxazolidinone adducts.

Aminolysis: Treatment with amines, sometimes in the presence of a Lewis acid like diethylaluminum chloride, can yield the corresponding amides. scirp.org

The choice of cleavage protocol depends on the desired functionality in the final product.

Table 3: Cleavage Protocols for this compound Auxiliary

| Reagent(s) | Product Type | Reference |

|---|---|---|

| LiOH / H₂O₂ | Carboxylic Acid | mdpi.comwilliams.eduacs.org |

| LiBH₄ or LiAlH₄ | Alcohol | scirp.org |

| Alkoxides (e.g., NaOMe) | Ester | scirp.org |

Strategies for Auxiliary Recovery and Reuse

For instance, after hydrolytic cleavage, the free oxazolidinone can typically be separated from the desired carboxylic acid product by extraction or chromatography. williams.edu The recovered auxiliary can then be reused for subsequent acylation and stereoselective reactions.

In industrial settings, specific methods for the recovery of chiral auxiliaries from production effluent have been developed. For example, a patented method describes the recovery of (S)-(+)-4-phenyl-2-oxazolidone from the production waste of Ezetimibe. google.com The process involves decolorization with activated carbon, solvent recovery, extraction, and recrystallization to obtain the auxiliary with high purity. google.com Such strategies are crucial for making large-scale asymmetric synthesis more sustainable and cost-effective.

Mechanistic and Theoretical Investigations of 4 Propyl 2 Oxazolidinone Reactivity

Reaction Mechanism Elucidation in Chiral Auxiliary-Mediated Reactions

Chiral oxazolidinones, such as 4-propyl-2-oxazolidinone, function by being temporarily incorporated into a substrate, typically by forming an N-acyl imide. uwindsor.ca This chiral N-acyloxazolidinone then directs the stereochemical course of subsequent reactions at the α-carbon. The core of the mechanistic control lies in the formation of a rigid metal enolate intermediate, which presents two sterically distinct faces to an incoming electrophile.

The process begins with the deprotonation of the N-acyl derivative using a suitable base, such as sodium bis(trimethylsilyl)amide or a lithium base, to form an enolate. uwindsor.cawilliams.edu The geometry of this enolate is critical for stereodifferentiation. Due to the steric bulk of the oxazolidinone auxiliary, particularly the substituent at the C4 position (e.g., the propyl group), formation of the (Z)-enolate is overwhelmingly favored. uwindsor.ca The metal cation (e.g., Li⁺, Na⁺, Ti⁴⁺) then forms a stable, bidentate chelate with the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. uwindsor.cachemtube3d.com This chelation creates a rigid, planar, five-membered ring structure that effectively locks the conformation of the N-acyl group. The substituent at the C4 position of the oxazolidinone ring projects out from this plane, sterically shielding one face of the enolate. Consequently, an incoming electrophile is directed to attack from the less hindered, exposed face, leading to the formation of one diastereomer in high excess. uwindsor.cawilliams.edu

The high degree of stereoselectivity observed in reactions mediated by this compound is rationalized through detailed transition state analysis. For aldol (B89426) reactions, the Zimmerman-Traxler model provides a foundational framework for understanding the stereochemical outcome. williams.edu Computational studies, particularly using Density Functional Theory (DFT), have further refined these models, providing quantitative insights into the energies of competing transition states. researchgate.netacs.org

In a titanium-mediated aldol reaction involving an N-propionyl oxazolidinone, the reaction proceeds through a chair-like six-membered transition state. acs.org The analysis identified that the preferred mode of reaction involves the attack of the less hindered face of the (Z)-enolate on the aldehyde. researchgate.netacs.org The aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions, and the stereoselectivity arises from the energy difference between the two competing diastereomeric transition states. The transition state leading to the major (syn) aldol product is significantly lower in energy than the one leading to the minor (anti) product. acs.org

A key insight from these analyses is the role of the C4-substituent (propyl group) on the auxiliary. This group creates significant steric hindrance that disfavors one of the possible transition state geometries, effectively raising its energy and making the alternative pathway to the major product much more favorable. researchgate.netacs.org Interestingly, for aldol reactions involving boron enolates, it is proposed that the initial metal chelate must dissociate to allow for the formation of the Zimmerman-Traxler transition state. This leads to a conformational flip of the N-acyl group due to repulsive dipole-dipole interactions between the enolate oxygen and the ring carbonyl oxygen, which correctly predicts the observed syn-aldol product. uwindsor.ca

While detailed experimental kinetic studies on reactions driven by this compound are not extensively documented in the literature, significant kinetic insights are derived from computational transition state analysis. The rates and selectivities of chemical reactions are governed by the activation energies of the relevant transition states. Theoretical calculations provide the relative free energies of these transition states, offering a robust explanation for the observed reaction outcomes.

For instance, DFT studies on the Evans aldol reaction have calculated the energy differences between the various possible stereochemical pathways. acs.org The high diastereoselectivity observed experimentally is effectively rationalized by the large computed energy differences between the corresponding diastereomeric transition states. researchgate.netacs.org The lowest energy transition state, leading to the major "Evans syn" aldol product, is found to be several kcal/mol more stable than competing transition states. acs.org This energy difference translates to an exponentially faster reaction rate for the formation of the major product, explaining why it is formed almost exclusively. These computational models serve as powerful predictive tools, providing a kinetic basis for the stereodirecting power of the auxiliary.

Computational Chemistry Approaches

Computational chemistry, particularly DFT, has become an indispensable tool for investigating the reactivity of chiral auxiliaries like this compound. These methods allow for the detailed examination of molecular structures, conformational preferences, and reaction pathways at a level of detail that is often inaccessible through experimental means alone.

The stereodirecting ability of an oxazolidinone auxiliary is fundamentally linked to the conformational preferences of its N-acyl derivative. The auxiliary enforces a specific spatial arrangement of the reactive enolate, which in turn dictates the facial selectivity of the reaction. Combined NMR and DFT studies on N-enoyl systems attached to common oxazolidinone auxiliaries have shown that the anti-s-cis conformation is the most stable ground-state structure in solution. researchgate.net In this conformation, the double bond of the enoyl group and the carbonyl of the oxazolidinone ring are oriented away from each other.

This preferred conformation is a critical precursor to the formation of the stereochemically defined (Z)-enolate upon deprotonation. uwindsor.ca DFT calculations of ground-state geometries and energies confirm these conformational preferences. researchgate.netresearchgate.net The stability of the anti-s-cis conformer is significant, lying on average approximately 6 kcal/mol lower in energy than the corresponding syn-s-cis conformers. researchgate.net By establishing this conformational bias in the ground state, the auxiliary sets the stage for the highly organized, chelated transition state that is responsible for the stereodirecting effect.

| Conformer | Relative Gibbs Free Energy (kcal/mol) researchgate.net |

| anti-s-cis | 0.0 (Most Stable) |

| syn-s-cis | ~6.0 |

| anti-s-trans | ~4.6 (relative to syn-s-cis) |

| syn-s-trans | ~4.6 (relative to syn-s-cis) |

This interactive table summarizes the calculated relative stability of different conformers for N-enoyl systems attached to oxazolidinone auxiliaries based on DFT studies.

Molecular modeling allows for the construction and evaluation of complete energy profiles for chemical reactions, providing a powerful means to understand reactivity and selectivity. For reactions mediated by this compound, DFT-based modeling has been used to map the entire pathway of aldol and alkylation reactions. researchgate.netacs.org

These models examine the reaction between a chiral titanium enolate derived from an N-propionyl oxazolidinone and an aldehyde like benzaldehyde. acs.org By calculating the energies of reactants, intermediates, all plausible transition states (considering both chelated and non-chelated pathways), and products, a comprehensive picture of the reaction landscape emerges. This modeling confirms that the transition state leading to the experimentally observed major diastereomer is the lowest in energy. researchgate.netacs.org The steric clash between the aldehyde substituent and the auxiliary's C4-propyl group in the disfavored transition state is clearly visualized and quantified, providing a concrete explanation for the selectivity. The excellent agreement between the computationally predicted product ratios (based on calculated energy differences) and those observed experimentally validates these models and underscores their predictive power in asymmetric synthesis. acs.org

| Transition State Pathway | Key Feature | Predicted Outcome | Relative Energy |

| Preferred Pathway | Attack on less hindered enolate face; aldehyde substituent equatorial in chair-like TS. | Evans syn aldol product | Lowest |

| Disfavored Pathway | Attack on more hindered enolate face or non-chair-like TS. | anti or non-Evans syn product | Higher |

This interactive table outlines the findings from molecular modeling of the Evans aldol reaction, comparing the preferred and disfavored transition state pathways.

Spectroscopic Techniques for Elucidating Reaction Intermediates

Spectroscopic methods are vital for probing the structures of reactants and for identifying transient intermediates in reactions involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

High-resolution ¹H NMR is routinely used to determine the diastereomeric ratio of the products of auxiliary-mediated reactions. scielo.brnih.gov By analyzing the crude reaction mixture, the ratio of diastereomers can be accurately measured, providing a direct quantification of the reaction's selectivity. Furthermore, NMR studies have been instrumental in determining the ground-state conformational preferences of N-acyl oxazolidinones in solution, which is critical for understanding the initial state of the system before enolization. researchgate.net

While direct observation of the chelated enolate intermediates of this compound can be challenging due to their reactivity, NMR has been successfully used to detect and characterize similar intermediates, such as imidazolidinones formed during prolinamide-catalyzed aldol reactions. rsc.org Additionally, Fourier-transform infrared (FTIR) spectroscopy can be employed to study reactant-catalyst interactions. For example, FTIR has been used to observe the formation of specific hydrogen-bonded complexes between chiral modifiers and reactants, which are responsible for inducing enantioselectivity. rsc.org These techniques provide crucial experimental data that complements and validates the insights gained from computational modeling, offering a more complete picture of the reaction mechanism and the nature of the intermediates involved.

In-situ NMR Studies of Reactive Species

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of reactive intermediates in solution, such as the enolates derived from N-acylated this compound. These studies provide critical data on the formation, chelation, and aggregation state of species that are central to the stereochemical control exerted by the auxiliary.

Detailed mechanistic investigations have been conducted on the boron enolates of N-propionyl oxazolidinones, which serve as a well-established model for the behavior of N-acylated this compound derivatives. nih.gov Upon treatment of the N-propionyl oxazolidinone with a Lewis acid like di-n-butylboron triflate (n-Bu₂BOTf), a complex is instantaneously formed. nih.gov Subsequent addition of a base, such as triethylamine (B128534) (Et₃N), leads to the quantitative and immediate formation of the corresponding boron enolate. nih.gov

¹H NMR spectroscopy reveals distinct changes in the chemical environment of the protons adjacent to the carbonyl group upon complexation and enolization. For instance, the diastereotopic protons of the propionyl methylene (B1212753) group in the Lewis acid complex show markedly different chemical shifts. nih.gov This differentiation is a key indicator of the rigid, chelated structure that precedes enolate formation. While specific values for the 4-propyl derivative are not detailed in seminal studies, the principles of chelation and the resulting spectroscopic changes are directly applicable.

The following table summarizes representative ¹H NMR chemical shift data for the diastereotopic α-protons of an N-propionyl oxazolidinone-boron triflate complex at different temperatures, illustrating the sensitivity of NMR to the conformational and electronic environment of the reactive intermediate. nih.gov

| Temperature (°C) | Chemical Shift of Upfield α-Proton (ppm) |

| 20 | 1.7 |

| -60 | 1.4 |

This interactive table shows the temperature-dependent chemical shift of the α-proton in the Lewis acid complex, suggesting conformational changes or varying degrees of aromatic shielding effects at lower temperatures. nih.gov

Upon enolization, further changes in the NMR spectrum are observed. However, for the boron enolate, the magnetically inequivalent n-butyl groups on the boron atom often appear time-averaged in both ¹H and ¹³C NMR spectra at temperatures like –60 °C, which suggests a weaker or more dynamic chelation in the enolate stage compared to the initial Lewis acid complex. nih.gov

Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides complementary insights into the reaction mechanisms of this compound derivatives by monitoring the changes in bond vibrational frequencies, especially of the carbonyl groups. The position of the carbonyl (C=O) stretching band is highly sensitive to the electronic environment and coordination state.

In the context of the Evans boron aldol reaction, which is a cornerstone application of oxazolidinone auxiliaries, IR spectroscopy offers compelling evidence for the formation of chelated intermediates. nih.gov The reaction sequence involves the initial N-acylated oxazolidinone, its complex with a Lewis acid, the subsequent boron enolate, and the final aldol adduct. Each of these species exhibits a characteristic set of carbonyl absorbances.

The formation of a chelated complex with n-Bu₂BOTf is confirmed by a shift in the carbonyl stretching frequencies. Upon enolization with a base, the IR spectrum shows the disappearance of the complex's absorbances and the appearance of new bands corresponding to the enolate. nih.gov A key feature of the boron enolate is the lower energy absorbance of the oxazolidinone carbonyl group, which is indicative of its participation in a five-membered chelate ring with the boron atom. nih.gov This chelation is fundamental to establishing the rigid conformation required for high diastereoselectivity. After the aldol addition, the carbonyl absorbances of the resulting boron alkoxide are nearly identical to the starting N-acyl oxazolidinone, indicating that the oxazolidinone carbonyl no longer coordinates to the boron atom. nih.gov

The table below details the characteristic infrared absorbance frequencies for the carbonyl groups of the key species in the reaction pathway of a representative N-propionyl oxazolidinone. nih.gov

| Species | Imide C=O Stretch (cm⁻¹) | Oxazolidinone C=O Stretch (cm⁻¹) |

| N-Propionyl Oxazolidinone Complex with n-Bu₂BOTf | 1642 | 1756 |

| (Z)-Boron Enolate | 1706 | (Chelated) |

| Aldol Adduct Boron Alkoxide | 1698 | 1781 |

This interactive table tracks the changes in carbonyl stretching frequencies as the reaction progresses, providing clear evidence for chelation during the enolate stage. nih.gov

These in-situ spectroscopic studies, combining NMR and vibrational data, have been instrumental in building a detailed mechanistic picture of how chiral auxiliaries like this compound control stereochemistry. The data confirm the formation of rigid, chelated intermediates, which effectively shield one face of the enolate, leading to highly predictable and diastereoselective bond formation.

Advanced Applications and Emerging Research Directions

4-Propyl-2-oxazolidinone in the Synthesis of Complex Organic Molecules

The primary application of this compound in advanced synthesis is as a chiral auxiliary. By temporarily attaching this chiral unit to a prochiral substrate, it directs the stereochemical outcome of subsequent reactions, after which it can be removed and recycled. This strategy is particularly powerful in multi-step syntheses where precise control of stereochemistry is paramount.

In the realm of complex organic synthesis, this compound and its analogs function as critical intermediates that enable the stereoselective formation of carbon-carbon bonds. The N-acylated derivatives of these oxazolidinones can be converted into their corresponding enolates, which then participate in highly diastereoselective alkylation and aldol (B89426) reactions. The steric hindrance provided by the 4-propyl group plays a crucial role in directing the approach of electrophiles, leading to the formation of one diastereomer in high excess.

This predictable stereocontrol has made oxazolidinone auxiliaries, including the 4-propyl variant, a dependable choice in the early phases of drug discovery and process development. rsc.org The robustness of this methodology allows for the construction of key fragments of complex molecules, which are then carried forward through multiple synthetic steps.

A general representation of the role of a 4-substituted-2-oxazolidinone as a chiral auxiliary in an asymmetric alkylation is depicted in the table below. The process begins with the acylation of the oxazolidinone, followed by diastereoselective enolate formation and alkylation, and concludes with the removal of the auxiliary to yield an enantiomerically enriched product.

| Step | Description | Key Reagents and Conditions |

| 1. Acylation | Attachment of the substrate to the chiral auxiliary. | Acid chloride, Base (e.g., n-BuLi or DMAP) |

| 2. Enolate Formation | Deprotonation to form a chiral enolate. | Strong base (e.g., LDA, NaHMDS) |

| 3. Alkylation | Diastereoselective reaction with an electrophile. | Alkyl halide |

| 4. Auxiliary Removal | Cleavage of the auxiliary to yield the chiral product. | Hydrolysis (e.g., LiOH) or other methods |

The true power of this compound and its related auxiliaries is showcased in their application to the total synthesis of natural products. rsc.org These complex molecules often possess numerous stereocenters, and their synthesis requires methods that are both highly selective and reliable.

While specific examples detailing the use of this compound are not extensively documented in readily available literature, the closely related 4-isopropyl and 4-benzyl-2-oxazolidinones have been instrumental in the synthesis of a wide array of natural products. The principles governing the stereodirecting influence of the 4-substituent are directly applicable to the 4-propyl variant. For instance, the use of oxazolidinone auxiliaries has been a key strategy in the synthesis of fragments of potent anti-cancer agents and antibiotics, where the precise stereochemistry is critical for biological activity.

The following table provides examples of natural product syntheses where oxazolidinone auxiliaries have been employed, highlighting the type of reaction and the complexity of the target molecule.

| Natural Product Class | Key Reaction Mediated by Auxiliary | Significance of Stereocontrol |

| Macrolide Antibiotics | Asymmetric Aldol Reactions | Establishes stereocenters in the polyketide backbone. |

| Polyketide Natural Products | Diastereoselective Alkylations | Controls the stereochemistry of side chains. |

| Amino Acid Derivatives | Asymmetric Strecker Synthesis | Formation of chiral α-amino acids. |

Integration into Catalytic Systems

Beyond its role as a stoichiometric chiral auxiliary, the oxazolidinone framework has been explored for its potential in catalytic applications. This involves either its use as a chiral ligand for a metal catalyst or its integration into an organocatalytic system.

The development of chiral ligands is a cornerstone of asymmetric catalysis. While there is extensive research on ligands derived from the related oxazoline (B21484) scaffold, the use of this compound itself as a ligand in metal-catalyzed reactions is not widely reported. However, the principles of ligand design suggest that derivatives of this compound could be synthesized to act as effective chiral ligands. By introducing coordinating groups, such as phosphines or pyridyls, onto the oxazolidinone backbone, it would be possible to create bidentate or tridentate ligands.

The potential of such ligands would lie in their ability to create a well-defined chiral environment around a metal center, thereby inducing enantioselectivity in a variety of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The 4-propyl group would serve to create a specific steric environment to influence the binding of the substrate and the subsequent bond-forming steps.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. While certain heterocyclic structures, such as imidazolidinones, have been successfully employed as organocatalysts, the direct application of this compound in organocatalytic processes is not a well-documented area of research.

However, the synthesis of oxazolidinones can be achieved through organocatalytic methods. For example, the cycloaddition of CO2 to aziridines to form oxazolidinones can be catalyzed by organocatalysts. rsc.org This highlights a different aspect of the relationship between oxazolidinones and organocatalysis, where the oxazolidinone is the product of an organocatalytic reaction rather than the catalyst itself.

Development of Novel this compound-Based Auxiliaries

The modular nature of the oxazolidinone scaffold makes it an attractive starting point for the development of new and improved chiral auxiliaries. By modifying the substituents on the oxazolidinone ring, researchers can fine-tune the steric and electronic properties of the auxiliary to achieve higher levels of stereoselectivity or to suit specific synthetic challenges.

Research in this area has led to the synthesis of novel 4-substituted 5,5-dialkyl oxazolidin-2-ones, which have been investigated as potentially more effective chiral auxiliaries. nih.gov For example, the synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones from readily available amino acids has been reported. nih.gov These new auxiliaries are designed to offer different steric environments compared to the more traditional Evans auxiliaries, potentially leading to improved diastereoselectivity in certain applications.

The development of a cysteine-derived oxazolidinone chiral auxiliary is another example of innovation in this field. digitellinc.com This novel auxiliary allows for the conversion of the products into a range of carboxylic acid derivatives under mild conditions through an N-to-S acyl transfer mechanism. digitellinc.com These examples underscore the ongoing efforts to expand the toolbox of chiral auxiliaries based on the versatile oxazolidinone framework.

The following table summarizes the key features of some novel oxazolidinone-based auxiliaries.

| Auxiliary Type | Key Structural Modification | Potential Advantage |

| 4-Substituted 5,5-Dialkyl Oxazolidin-2-ones | Introduction of gem-dialkyl groups at the 5-position. | Enhanced steric hindrance, potentially leading to higher diastereoselectivity. |

| Cysteine-Derived Oxazolidinone | Incorporation of a thiol-containing side chain. | Allows for mild and chemoselective cleavage of the auxiliary. |

Comparison with Other Chiral Auxiliaries and Contemporary Methods

The utility of this compound is best understood when benchmarked against other established chiral auxiliaries and modern asymmetric synthesis techniques. This comparison encompasses not only efficiency and selectivity but also practical considerations like sustainability and economic viability, particularly in industrial settings.

This compound, as an Evans-type auxiliary, generally provides high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. However, other classes of chiral auxiliaries, such as camphorsultams and sulfur-based auxiliaries, can offer advantages in specific contexts.

Camphorsultams , for example, have been reported to provide superior single asymmetric induction in certain reactions compared to oxazolidinones.

Sulfur-based chiral auxiliaries , such as thiazolidinethiones, have demonstrated particular efficacy in aldol reactions involving N-acetyl groups. In these specific cases, oxazolidinone auxiliaries often show poor diastereoselectivity, whereas their sulfur-containing counterparts can provide the desired aldol product with high selectivity scielo.org.mx.

The following interactive data table provides a comparative overview of the performance of different chiral auxiliaries in a representative aldol reaction.

| Chiral Auxiliary | Acyl Group | Aldehyde | Diastereoselectivity | Yield (%) | Reference |

| This compound | Propionyl | Benzaldehyde | High syn | High | harvard.edu |

| Thiazolidinethione | Acetyl | Propionaldehyde | High syn | High | scielo.org.mx |

| This compound | Acetyl | Various | Low | Moderate | scielo.org.mx |

| Camphorsultam | Acryloyl | (Thiophenol addition) | High | High | General Literature |

This table collates general performance characteristics from the literature; direct side-by-side comparisons under identical conditions are limited.

For a chiral auxiliary to be viable for large-scale industrial applications, it must not only be effective but also economically and environmentally sustainable. The synthesis of the auxiliary should be cost-effective, and it should be readily recoverable and recyclable.

The development of "green" synthetic routes to oxazolidinones, as mentioned previously, is a significant step towards improving their sustainability profile rsc.orgmdpi.com. The ability to synthesize these compounds from abundant and non-toxic starting materials like CO2 enhances their appeal for industrial use.

Economically viable processes for the synthesis of related oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone from the amino acid phenylalanine, have been developed, suggesting that similar cost-effective routes for this compound are feasible. The focus of such processes is often on minimizing or eliminating the use of solvents and employing readily available, inexpensive starting materials.

The application of oxazolidinone auxiliaries in the industrial synthesis of pharmaceuticals, such as the antithrombotic agent Rivaroxaban, underscores their industrial relevance mdpi.com. While the specific use of this compound in large-scale processes is not extensively documented, the broader success of the oxazolidinone class of auxiliaries in pharmaceutical manufacturing points to their potential for wider industrial adoption, provided that sustainable and economically competitive synthetic routes are established.

Future Perspectives and Challenges in 4 Propyl 2 Oxazolidinone Research

Unexplored Synthetic Pathways and Derivatization Opportunities

The conventional synthesis of 4-substituted-2-oxazolidinones often begins with readily available amino acids. However, the exploration of novel synthetic routes promises access to a wider array of structurally diverse and functionally optimized auxiliaries. One such innovative approach starts from prochiral 1,3-diols. This method involves an enzymatic desymmetrization followed by a Hofmann rearrangement of the resulting amides to yield the desired 2-oxazolidinones researchgate.net. This strategy not only introduces an alternative pathway but also opens avenues for generating a variety of 4-substituted analogs.

Another promising, yet less explored, synthetic strategy involves a tandem sequence of an asymmetric aldol (B89426) reaction and a Curtius rearrangement. This approach facilitates the diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-one scaffolds nih.gov. The acyl azide (B81097) intermediate, formed from a chiral auxiliary-bearing starting material, undergoes thermal decomposition and subsequent intramolecular ring closure of the isocyanate intermediate to furnish the chiral oxazolidin-2-one nih.gov. Further investigation into these types of tandem reactions could lead to more efficient and atom-economical syntheses of 4-propyl-2-oxazolidinone and its derivatives.

Derivatization of the this compound scaffold itself presents significant opportunities. While the primary role of this chiral auxiliary is to be temporarily installed and then removed, derivatization could lead to auxiliaries with enhanced properties. For instance, the development of a cysteine-derived oxazolidinone chiral auxiliary showcases the potential for intramolecular N-to-S acyl transfer reactions in asymmetric synthesis digitellinc.com. This novel auxiliary allows for the conversion of the auxiliary-bound products into a range of carboxylic acid derivatives under mild conditions digitellinc.com. Exploring further derivatizations, such as the incorporation of fluorous tags, has been shown to facilitate product purification through fluorous solid-phase extraction, effectively removing organometallic residues from reactions like stereoselective conjugate radical additions nih.gov.

| Synthetic Pathway | Key Steps | Potential Advantages |

| From Prochiral 1,3-diols | Enzymatic desymmetrization, Hofmann rearrangement | Access to diverse 4-substituted analogs |

| Asymmetric Aldol/Curtius Rearrangement | Chiral auxiliary-mediated aldol reaction, Curtius rearrangement, in situ intramolecular ring closure | Diastereoselective construction of 4,5-disubstituted oxazolidin-2-ones |

Prospects for Broader Application in Complex Molecule Synthesis

The application of this compound as a chiral auxiliary has been instrumental in numerous stereoselective transformations, including aldol reactions, alkylation reactions, and Diels-Alder reactions wikipedia.org. These reactions are fundamental in the construction of complex molecules with multiple stereocenters. The steric hindrance provided by the substituent at the 4-position directs the approach of incoming reagents, thereby controlling the stereochemical outcome of the reaction wikipedia.org.

The future holds significant promise for expanding the application of this compound and its derivatives in the total synthesis of biologically active natural products. Chiral oxazolidinones have been successfully employed as key chiral-inducing agents in the asymmetric alkylation of various enolates, which is a crucial step in the synthesis of many natural products rsc.org. The reliability and predictability of these auxiliaries make them a method of choice, particularly in the early stages of drug discovery rsc.org.

Furthermore, the development of novel reaction methodologies featuring oxazolidinone auxiliaries continues to broaden their synthetic utility. For example, their use in asymmetric radical reactions has become an important tool for carbon-carbon bond formation under mild conditions, which is advantageous for sensitive molecules nih.gov. The prospects for their application in areas such as the synthesis of noncanonical β-hydroxy and D-amino acids, followed by peptide coupling, highlight the expanding scope of these versatile auxiliaries digitellinc.com. The ability to generate thioester products that can be used in palladium-mediated transformations opens the door to the synthesis of valuable chiral scaffolds like cyclic ketones and tetrahydropyrones digitellinc.com.

| Reaction Type | Role of this compound | Application in Complex Synthesis |

| Aldol Reactions | Directs the stereoselective formation of two contiguous stereocenters | Synthesis of polyketides and other natural products |

| Alkylation Reactions | Controls the stereoselective alkylation of enolates | Introduction of chiral centers in pharmaceutical intermediates |

| Diels-Alder Reactions | Induces facial selectivity in cycloaddition reactions | Construction of complex cyclic systems |

| Radical Additions | Controls stereochemistry in conjugate radical additions | Formation of C-C bonds in sensitive molecules |

Methodological Advancements for Enhanced Stereocontrol

Achieving high levels of stereocontrol is paramount in asymmetric synthesis. While this compound generally provides excellent diastereoselectivity, the quest for even greater control is a continuous research endeavor. Methodological advancements are focusing on both the modification of the auxiliary itself and the optimization of reaction conditions.

The design of new, more sophisticated oxazolidinone auxiliaries is a key area of research. As mentioned, a novel cysteine-derived oxazolidinone auxiliary has been developed that leverages intramolecular acyl transfer for highly selective asymmetric transformations digitellinc.com. Similarly, the creation of fluorous oxazolidinone chiral auxiliaries has demonstrated superior stereoselectivity in addition to simplifying purification nih.gov. These examples underscore a trend towards designing auxiliaries with built-in functionalities that either enhance stereochemical communication or facilitate subsequent synthetic manipulations.

Optimization of reaction conditions also plays a crucial role. The choice of Lewis acid, base, and solvent can significantly influence the stereochemical outcome of reactions employing oxazolidinone auxiliaries. For instance, in aldol reactions, soft enolization with dibutylboron triflate and diisopropylethylamine typically leads to the (Z)-enolate, which then undergoes a highly diastereoselective reaction wikipedia.org. Future research will likely involve more systematic studies, potentially aided by computational modeling, to predict and rationalize the effects of various reaction parameters on stereoselectivity. Furthermore, the exploration of non-traditional reaction media and activation methods could unlock new realms of stereocontrol.

| Advancement | Mechanism for Enhanced Stereocontrol | Example |

| Novel Auxiliary Design | Introduction of additional stereodirecting elements or functional groups | Cysteine-derived oxazolidinone, Fluorous oxazolidinone |

| Reaction Condition Optimization | Fine-tuning of Lewis acids, bases, and solvents to favor specific transition states | Use of dibutylboron triflate for (Z)-enolate formation in aldol reactions |

| Computational Modeling | In-silico prediction of stereochemical outcomes to guide experimental design | N/A |

Green Chemistry Innovations for Sustainable Production and Use

The principles of green chemistry are increasingly influencing the field of organic synthesis, and the production and use of chiral auxiliaries like this compound are no exception. Future research is focused on developing more environmentally benign synthetic routes and reaction protocols.

One of the primary goals is the reduction or elimination of hazardous solvents. The development of solvent-free synthetic methods for 2-oxazolidinones represents a significant step forward. For instance, a method utilizing triethylamine (B128534) hydroiodide as a bifunctional organocatalyst for the reaction of epoxides and isocyanates proceeds without a solvent chemistryviews.org. This approach is considered one of the more economical processes for synthesizing these heterocycles chemistryviews.org. Another sustainable approach involves the use of deep eutectic solvents (DES), which can act as both the solvent and the catalyst. This method boasts high atom economy and a low E-factor, making it an environmentally gentle option rsc.orgrsc.org.

The use of renewable feedstocks and atom-economical reactions is another key aspect of green chemistry. The synthesis of 2-oxazolidinones from carbon dioxide, a renewable C1 source, is a particularly attractive strategy. Catalytic systems, such as a CuBr/ionic liquid system, have been developed to efficiently catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones mdpi.com. Research into solvent-free incorporation of CO2 into aziridines to form 2-oxazolidinones is also gaining traction, although challenges remain in reducing the required temperature and pressure nih.gov.

The development of recyclable catalysts is another important avenue for greening the synthesis of this compound and its derivatives. Many of the catalytic systems being developed for CO2 incorporation can be recovered and reused for multiple reaction cycles without a significant loss of activity, contributing to more sustainable processes nih.gov.

| Green Innovation | Description | Benefit |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using an organocatalyst | Reduced waste and environmental impact |

| Deep Eutectic Solvents (DES) | Use of a DES as a recyclable and catalytic medium | High atom economy and process mass intensity |

| CO2 as a C1 Source | Utilization of carbon dioxide as a renewable feedstock | Conversion of a greenhouse gas into valuable chemicals |

| Recyclable Catalysts | Development of catalysts that can be easily recovered and reused | Reduced catalyst waste and cost |

Q & A

Q. What are the recommended synthetic routes for 4-propyl-2-oxazolidinone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves cyclization reactions using precursors like substituted aldehydes and amines. For example, condensation of propyl-substituted aldehydes with amino alcohols under acidic or basic conditions can yield the oxazolidinone core. Catalysts such as palladium or copper (e.g., Pd(OAc)₂) in solvents like DMF or toluene are critical for cyclization efficiency. Optimization requires monitoring reaction time (typically 6–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the oxazolidinone ring (δ 4.0–4.5 ppm for N–CH₂ protons) and propyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups).

- FT-IR : Look for carbonyl stretching at ~1750 cm⁻¹ (C=O of oxazolidinone) and N–H bending at ~3400 cm⁻¹.

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 144.1). Cross-reference with databases like Reaxys or SciFinder to verify novelty or match literature data .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water. Pre-dissolve in DMSO for biological assays.

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at –20°C under inert gas (N₂/Ar) for long-term stability.

- Melting Point : Typically 90–110°C; deviations may indicate impurities .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries or catalysts are effective?

- Methodological Answer : Fluorinated oxazolidinone auxiliaries (e.g., 4(S)-iso-propyl derivatives) enable asymmetric induction. For example, titanium-mediated aldol reactions with chiral ligands (e.g., BINOL) or Lewis acids (e.g., TiCl₄) yield enantiomeric excess (ee) >85%. Monitor ee via chiral HPLC (Chiralpak AD-H column) or polarimetry. Fluorinated auxiliaries also simplify purification via fluorous solid-phase extraction (F-SPE) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer results often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).

- Compound Stability : Verify integrity post-assay via LC-MS.

- Cellular Context : Use isogenic cell lines to control for genetic background effects.

Apply meta-analysis tools (e.g., RevMan) to reconcile data from heterogeneous studies .

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Arg120).

- MD Simulations : Assess binding stability (50–100 ns runs in GROMACS) and calculate free energy (MM/PBSA).

- QSAR : Corporate substituent effects (e.g., logP, Hammett σ) to predict IC₅₀ values .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Fit sigmoidal curves using nonlinear regression (GraphPad Prism) to calculate LD₅₀/IC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and use Kolmogorov-Smirnov tests to verify normality. For non-reproducible results, audit reagent sources (e.g., CAS 22253-34-5 vs. isomers) and experimental conditions .

Q. How can researchers ensure ethical and compliant data sharing for this compound studies involving human-derived samples?

- Methodological Answer : Follow GDPR and IRB protocols for de-identification. Use “de facto anonymization” by removing direct identifiers (e.g., patient IDs) and aggregating metadata. Share via controlled-access repositories (e.g., EGA) with data use agreements. Document workflows in electronic lab notebooks (e.g., LabArchives) for audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.